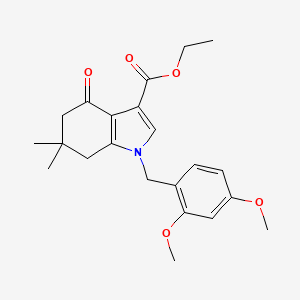![molecular formula C13H18N4 B1392528 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1211539-73-9](/img/structure/B1392528.png)
3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as H1 NMR, C13 NMR, mass spectra, and single crystal X-Ray diffraction study .
Chemical Reactions Analysis
There’s a study that describes the formation of 2- [4- (pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as IR spectroscopy and NMR .
Scientific Research Applications
Radiosynthesis for Imaging Receptors : Eskola et al. (2002) discussed the synthesis of a derivative for imaging dopamine D4 receptors using electrophilic fluorination. This compound demonstrated potential for brain imaging studies in rats (Eskola et al., 2002).
Analytical Chemistry : Chavez-Eng et al. (1997) developed a sensitive assay using liquid chromatography and tandem mass spectrometry for determining a novel dopamine D4 receptor antagonist in human plasma and urine (Chavez-Eng et al., 1997).
Antimicrobial and Coagulation Studies : Gein et al. (2013) synthesized derivatives and studied their antimicrobial activity and influence on blood coagulation (Gein et al., 2013).
Novel Synthesis Methods : Davis et al. (1992) described the synthesis of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine through a reaction with benzonitrile, showcasing a method for creating pyrrolo-pyridines and related compounds (Davis et al., 1992).
Anticancer Research : Mallesha et al. (2012) investigated the antiproliferative effects of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines (Mallesha et al., 2012).
Dopamine D4 Receptor Imaging Agents : Oh et al. (2004) synthesized fluorine-substituted derivatives for potential use in dopamine D4 receptor imaging by positron emission tomography (Oh et al., 2004).
Alzheimer's Disease Research : Umar et al. (2019) described the synthesis of derivatives as potent inhibitors of acetylcholinesterase and amyloid β aggregation, relevant for Alzheimer's disease research (Umar et al., 2019).
Anticonvulsant Agents : Rybka et al. (2017) synthesized and evaluated new derivatives as potential anticonvulsant agents, assessing their pharmacological properties and safety (Rybka et al., 2017).
Analgesic and Antimicrobial Properties : Śladowska et al. (2009) synthesized derivatives and evaluated their analgesic and antimicrobial properties (Śladowska et al., 2009).
Antiarrhythmic and Antihypertensive Effects : Malawska et al. (2002) studied the electrocardiographic, antiarrhythmic, and antihypertensive activity of pyrrolidin-2-one and pyrrolidine derivatives (Malawska et al., 2002).
Antitumor Activity : Andreani et al. (2008) reported the synthesis of bis-indole derivatives containing a piperazine unit, which showed antitumor activity in a human cell line screen (Andreani et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-2-12-11(10-16-13(12)15-4-1)3-7-17-8-5-14-6-9-17/h1-2,4,10,14H,3,5-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZXPTPZTYNEKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1392452.png)
![Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392453.png)
![3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1392454.png)
![Spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1392456.png)
piperazin-1-yl}acetamide--hydrogen chloride (1/2)](/img/structure/B1392457.png)


![4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B1392462.png)
![[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid](/img/structure/B1392463.png)

![2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1392466.png)